molecular formula C22H27ClN2O3 B15005245 propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate

propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate

Cat. No.: B15005245
M. Wt: 402.9 g/mol
InChI Key: UPFMWZWQPMHRBE-UHFFFAOYSA-N
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Description

Propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate is a complex organic compound featuring an indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate involves multiple steps, starting with the preparation of the indole derivative. The synthetic route typically includes:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole derivative can bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the indole nucleus with a cyclohexene ring, offering distinct chemical and biological properties.

Properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

propan-2-yl 6-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C22H27ClN2O3/c1-13(2)28-22(27)18-8-5-4-7-17(18)21(26)24-12-11-15-14(3)25-20-16(15)9-6-10-19(20)23/h4-6,9-10,13,17-18,25H,7-8,11-12H2,1-3H3,(H,24,26)

InChI Key

UPFMWZWQPMHRBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNC(=O)C3CC=CCC3C(=O)OC(C)C

Origin of Product

United States

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